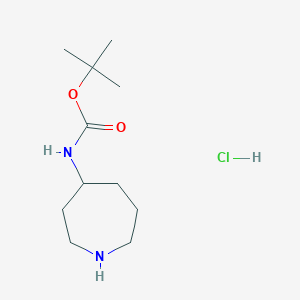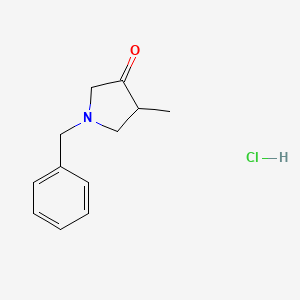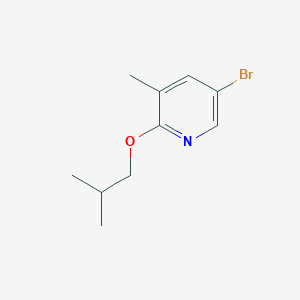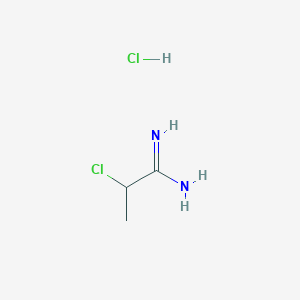
2-Chloropropanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloropropanimidamide hydrochloride is an organic compound with the CAS Number: 120883-73-0 . It has a molecular weight of 143.02 and is typically found in a powder form .
Molecular Structure Analysis
The molecular formula of 2-Chloropropanimidamide hydrochloride is C3H8Cl2N2 . The InChI code is 1S/C3H7ClN2.ClH/c1-2(4)3(5)6;/h5-6H2,1H3;1H .Physical And Chemical Properties Analysis
2-Chloropropanimidamide hydrochloride is a powder with a melting point of 130-131°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Local Anesthetic Agent in Dentistry
2-Chloropropanimidamide hydrochloride has been evaluated for its effectiveness as a local anesthetic in dental practices. This evaluation included various patients, encompassing operative and surgery cases, to assess the anesthetic's efficacy in routine dental procedures (Dolle & Dobbs, 1962).
2. Antiviral Activity in SARS-CoV-2 (COVID-19)
Research has also explored the antiviral properties of related compounds such as hydroxychloroquine, a derivative of chloroquine, which shares a mechanism of action with 2-Chloropropanimidamide hydrochloride. These studies focused on the potential use of hydroxychloroquine in treating SARS-CoV-2 infections, underscoring the relevance of structurally similar compounds in antiviral research (Yao et al., 2020).
3. In the Field of Chemiluminescence
Another application lies in chemiluminescence. A novel method utilizing 2-Chloropropanimidamide hydrochloride-related compounds for determining drugs in tablets and biological fluids has been developed. This method highlights the compound's role in sensitive analytical techniques (Huang & Chen, 2002).
4. Neurologic Applications and Safety
The safety profile and neurological implications of 2-Chloropropanimidamide hydrochloride have been examined, especially following its use in anesthesia. Case studies documenting its effects post-administration provide insights into its neurological impact and safety considerations (Reisner, Hochman, & Plumer, 1980).
5. Use in Synthetic Cannabimimetics
The compound has also been identified in the structure of synthetic cannabimimetics. These findings are crucial in forensic science, particularly in the identification and regulation of novel designer drugs (Shevyrin et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloropropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2.ClH/c1-2(4)3(5)6;/h2H,1H3,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDGVDZRPQLVQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropanimidamide hydrochloride | |
CAS RN |
120883-73-0 |
Source


|
| Record name | 2-chloropropanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


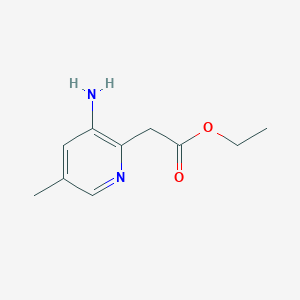
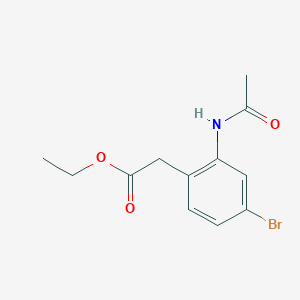
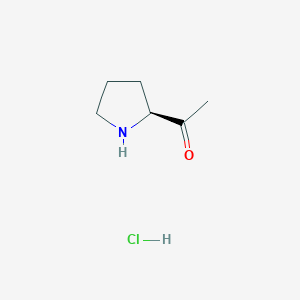
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
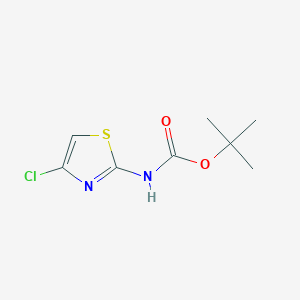

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)

